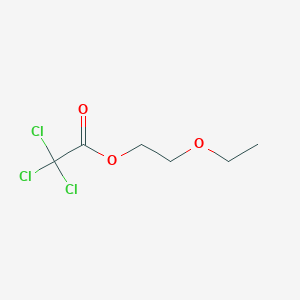
2-Ethoxyethyl trichloroacetate
Vue d'ensemble
Description
2-Ethoxyethyl trichloroacetate is a chemical compound with the molecular formula C6H9Cl3O3 . It is also known by other names such as Trichloroacetic Acid 2-Ethoxyethyl Ester and Ethylene Glycol Monoethyl Ether Trichloroacetate .
Molecular Structure Analysis
The molecular weight of 2-Ethoxyethyl trichloroacetate is 235.49 Da . Its molecular structure consists of an ethoxyethyl group (C4H9O) attached to a trichloroacetate group (CCl3O2) .Physical And Chemical Properties Analysis
2-Ethoxyethyl trichloroacetate is a colorless to orange to green clear liquid . It has a specific gravity of 1.32 to 1.45 . The compound is not soluble in water .Applications De Recherche Scientifique
Chemistry and Reactions
- 2-Ethoxyethyl trichloroacetate (referred to as IIIa when formed as an addition product) is involved in chemical reactions with trichloroacetic acid and its derivatives. When trichloroacetic acid is added to ethoxyacetylene, it forms IIIa. This substance undergoes further transformations, leading to the formation of other compounds such as ethyl acetate and trichloroacetic anhydride. These reactions are significant in organic synthesis, providing insights into reaction mechanisms and compound structures (Broekema, Van Der Werf, & Arens, 2010).
Electrosynthesis
- 2-Ethoxyethyl trichloroacetate plays a role in the electrosynthesis of trichloroacetic acid. The electrochemical carboxylation of carbon tetrachloride, in the presence of CO2, has been studied to obtain trichloroacetic acid, which is a crucial compound in various industrial applications. This process provides a strategy for converting or eliminating harmful substances, contributing to environmental protection and sustainable chemistry practices (Olloqui-Sariego et al., 2008).
Material Science and Extraction
- The compound has been examined in the context of material science, particularly in the recovery of hydrochloric acid and metals from leach solutions. Tris-2-ethylhexylamine, a related compound, has been compared with 2-Ethoxyethyl trichloroacetate for its efficiency in recovering valuable components from industrial waste, highlighting its potential application in waste management and resource recovery (Kesieme, Chrysanthou, Catulli, & Cheng, 2018).
Biomedical Applications
- A photogenerator of trichloroacetic acid has been studied as a detritylation agent in oligonucleotide microarray synthesis, demonstrating its utility in biomedical research and diagnostics. This application is significant for the development of sophisticated biochemical assays and DNA-based technologies (Sinyakov et al., 2014).
Occupational Health
- In occupational health, the practical application of urinary 2-ethoxyacetic acid to assess exposure to 2-ethoxyethyl acetate during large format silk-screening operations has been documented. This research highlights the importance of monitoring chemical exposure in industrial settings to ensure worker safety and health (Lowry, Stumpp, Orbaugh, & Rieders, 1993).
Safety And Hazards
When handling 2-Ethoxyethyl trichloroacetate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill or leak .
Propriétés
IUPAC Name |
2-ethoxyethyl 2,2,2-trichloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl3O3/c1-2-11-3-4-12-5(10)6(7,8)9/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGOWVFXOHMHKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338234 | |
| Record name | 2-Ethoxyethyl trichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxyethyl trichloroacetate | |
CAS RN |
30668-97-4 | |
| Record name | 2-Ethoxyethyl trichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















